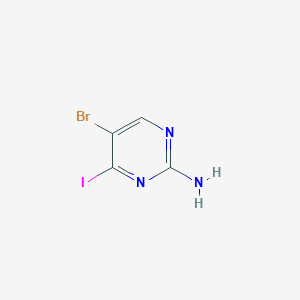

5-Bromo-4-iodopyrimidin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1260784-42-6 |

|---|---|

Molecular Formula |

C4H3BrIN3 |

Molecular Weight |

299.90 g/mol |

IUPAC Name |

5-bromo-4-iodopyrimidin-2-amine |

InChI |

InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) |

InChI Key |

XRVMFXQGWLUBHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)N)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Iodopyrimidin 2 Amine and Cognate Pyrimidine Derivatives

Sequential Halogenation Strategies

A primary and logical approach to constructing 5-bromo-4-iodopyrimidin-2-amine involves the stepwise introduction of halogen atoms onto a pre-existing pyrimidin-2-amine core. This strategy relies on the differential reactivity of the positions on the pyrimidine (B1678525) ring, allowing for controlled, site-selective functionalization. The electron-donating amino group at the C2 position activates the ring, particularly at the C5 position, towards electrophilic substitution.

The introduction of a bromine atom at the C5 position of a 2-aminopyrimidine (B69317) precursor is a common initial step. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its mild nature and ease of handling compared to molecular bromine. organic-chemistry.orgwikipedia.orgchemicalbook.com The reaction proceeds via an electrophilic aromatic substitution mechanism. The C5 position of 2-aminopyrimidine is electronically analogous to the para-position of aniline, making it highly susceptible to attack by an electrophilic bromine source.

The reaction is typically carried out in a suitable solvent, such as a chlorinated solvent or dimethylformamide (DMF). nih.gov In some cases, the presence of a radical initiator or acid catalysis can be employed to facilitate the bromination of less reactive substrates. wikipedia.orgresearchgate.net For activated substrates like 2-aminopyrimidine, the reaction often proceeds smoothly without the need for strong catalysts. google.com The use of NBS provides high regioselectivity for the C5 position, yielding the 2-amino-5-bromopyrimidine intermediate as the major product. nih.gov

Following bromination at the C5 position, the next step is the introduction of an iodine atom at the C4 position. Unlike the electron-rich C5 position, the C4 position is relatively electron-deficient and not readily susceptible to standard electrophilic substitution. Therefore, reagents like Iodine Monochloride (ICl) are employed, which act as a potent source of electrophilic iodine (I+). wikipedia.org

Iodine monochloride is a versatile interhalogen compound used for the iodination of various aromatic and heterocyclic systems. wikipedia.orgcalibrechem.com Its reactivity is attributed to the polarization of the I-Cl bond, making the iodine atom electrophilic. The reaction with the 5-bromo-2-aminopyrimidine intermediate can be performed in a variety of solvents, often with controlled temperature to manage reactivity and selectivity. While direct electrophilic attack at C4 is challenging, the reaction may proceed through mechanisms involving activation of the pyrimidine ring or via an addition-elimination pathway. The use of ICl provides a reliable method for installing the iodine atom at the desired C4 position to yield the final 5-bromo-4-iodopyrimidin-2-amine product.

The efficiency of the sequential halogenation strategy is highly dependent on the optimization of reaction parameters for each step. Key variables include the choice of solvent, reaction temperature, stoichiometry of the halogenating agent, and reaction time.

For the C5-bromination step with NBS, the stoichiometry is crucial. Using a slight excess of NBS can ensure complete conversion of the starting material, but a large excess may lead to side products. The choice of solvent can also influence the reaction rate and selectivity.

For the subsequent C4-iodination with ICl, reaction conditions must be carefully controlled to prevent side reactions, such as chlorination or poly-halogenation. The temperature is often kept low initially and gradually raised to complete the reaction. The table below summarizes typical parameters that are optimized for such halogenation reactions on pyrimidine scaffolds.

| Parameter | C5-Bromination (NBS) | C4-Iodination (ICl) | Rationale for Optimization |

| Solvent | Dichloromethane (DCM), Chloroform, DMF, Acetonitrile | Acetic Acid, Dichloromethane (DCM), Water | To ensure solubility of reagents and intermediates, and to modulate reactivity. |

| Temperature | 0 °C to reflux | -10 °C to room temperature | To control the rate of reaction and minimize the formation of byproducts. |

| Stoichiometry | 1.0 - 1.2 equivalents of NBS | 1.0 - 1.5 equivalents of ICl | To drive the reaction to completion while avoiding over-halogenation. |

| Reaction Time | 1 - 24 hours | 1 - 12 hours | To allow for complete conversion without significant product degradation. |

| Catalyst/Additive | Perchloric acid, Benzoyl peroxide (optional) | None typically required | To enhance the rate of bromination for less activated substrates. |

| Typical Yield | 70 - 95% | 60 - 85% | Reflects the efficiency of the regioselective halogenation step. |

One-Pot Halogenation Protocols for the Pyrimidine Scaffold

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot methodologies for the di-halogenation of pyrimidines are highly desirable. nih.govmdpi.com Such protocols involve the sequential addition of different halogenating agents to the same reaction vessel without isolating the intermediate mono-halogenated product. A one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed through a three-component reaction followed by oxidative halogenation, demonstrating the feasibility of tandem cyclization and halogenation. nih.govacs.org

In the context of the pyrimidine scaffold, a one-pot procedure could involve the initial bromination of 2-aminopyrimidine with NBS. After the consumption of the starting material, the iodinating agent, such as ICl, would be added directly to the reaction mixture. This approach requires careful selection of reaction conditions that are compatible with both halogenation steps. The solvent system must be appropriate for both NBS and ICl, and the temperature profile must be managed to control each selective halogenation event. While specific one-pot syntheses for 5-bromo-4-iodopyrimidin-2-amine are not extensively documented, the principles of tandem reactions suggest this is a viable and efficient synthetic strategy.

Divergent Synthetic Routes to Halogenated Pyrimidinamines

An alternative to functionalizing a pre-existing pyrimidine ring is to construct the ring from acyclic precursors that already contain the desired halogen atoms. This divergent approach offers flexibility and can provide access to substitution patterns that are difficult to achieve through direct halogenation.

A powerful divergent strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. To synthesize 5-bromopyrimidines, 2-bromomalonaldehyde is an ideal starting material. google.com This compound can react with various amidines in a one-step cyclocondensation reaction to directly form the 5-bromo-2-substituted pyrimidine ring. google.com

The reaction is typically carried out in a protic solvent, which may also act as an acid catalyst to promote the condensation and subsequent dehydration/aromatization steps. google.com This method is advantageous as it installs the C5 bromine atom from the very beginning of the ring synthesis, avoiding potential regioselectivity issues associated with direct bromination. The nature of the substituent at the C2 position of the final pyrimidine is determined by the choice of the amidine reactant.

The table below illustrates the versatility of this method with different amidine compounds.

| Amidine Compound | R-Group on Amidine | Resulting 2-Substituted-5-bromopyrimidine |

| Acetamidine | Methyl | 5-Bromo-2-methylpyrimidine |

| Benzamidine | Phenyl | 5-Bromo-2-phenylpyrimidine |

| Guanidine | Amino | 5-Bromopyrimidin-2-amine |

| Formamidine | Hydrogen | 5-Bromopyrimidine |

This synthetic route provides a direct, efficient, and often high-yielding pathway to a variety of 5-bromo-2-substituted pyrimidines, including the precursor needed for subsequent iodination to 5-bromo-4-iodopyrimidin-2-amine. google.com

Approaches from 5-Bromo-2-chloropyrimidine Precursors via Halogen Exchange

The synthesis of pyrimidine derivatives halogenated at multiple positions often involves sequential halogenation or halogen exchange reactions. A key strategy for introducing iodine into the pyrimidine ring is through a halogen exchange reaction, frequently referred to as a Finkelstein-type reaction. This approach is particularly useful when the corresponding chloro- or bromo-precursor is more readily accessible.

In the context of synthesizing intermediates for compounds like 5-bromo-4-iodopyrimidin-2-amine, a common precursor is a dihalogenated pyrimidine. For instance, the synthesis of 5-bromo-2-iodopyrimidine can be effectively achieved from 5-bromo-2-chloropyrimidine. This transformation involves the substitution of the chlorine atom at the C-2 position with iodine. A documented method for this conversion involves treating 5-bromo-2-chloropyrimidine with sodium iodide and hydroiodic acid in a chloroform solvent. The reaction is initiated at a reduced temperature (0 °C) and then allowed to proceed at room temperature for an extended period, yielding the desired 5-bromo-2-iodopyrimidine in high yield chemicalbook.com. The subsequent introduction of the amino group at the C-2 position and iodination at the C-4 position would be required to arrive at the final target compound, 5-bromo-4-iodopyrimidin-2-amine.

Table 1: Halogen Exchange Synthesis of 5-Bromo-2-iodopyrimidine

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|

Formation of Related Aminopyrimidines from Substituted Pyrimidine Intermediates

The introduction of an amino group to the pyrimidine core is a fundamental step in the synthesis of a vast array of biologically active molecules. Several strategies exist for the formation of aminopyrimidines, often starting from halogenated or otherwise activated pyrimidine intermediates.

A prevalent method involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with an amine. For example, 2-amino-4,6-dichloropyrimidine can serve as a starting material, reacting with various amines in the presence of a base like triethylamine to yield substituted 2-aminopyrimidine derivatives mdpi.com. This approach allows for the introduction of diverse functionalities to the pyrimidine scaffold. Similarly, other syntheses utilize nucleophilic substitution reactions where an amine displaces a leaving group on the pyrimidine ring to form the desired aminopyrimidine core nih.gov.

More advanced and elegant strategies for constructing complex aminopyrimidines have also been developed. One such method is a deconstruction-reconstruction approach, which is particularly useful for isotopic labeling. In this process, a pre-existing pyrimidine ring is chemically opened to form a vinamidinium salt intermediate. This intermediate is then recyclized by reacting it with an amidine, such as isotopically enriched guanidine, to reconstruct the pyrimidine ring, now incorporating the amino group and the desired isotopes acs.org. This technique provides excellent isotopic enrichment and is applicable to complex, drug-like pyrimidine structures acs.org.

Other synthetic routes to substituted pyrimidines include domino strategies, where a series of reactions occur in a single pot. One such approach utilizes amidines as the nitrogen source, which react with activated skipped diynes. This method involves two consecutive aza-Michael additions to assemble the six-membered ring, followed by aromatization to yield fully substituted pyrimidines nih.gov.

Table 2: Selected Methodologies for the Synthesis of Aminopyrimidine Derivatives

| Starting Intermediate Type | Key Reagents/Reaction Type | Description | Resulting Product Type | Reference(s) |

|---|---|---|---|---|

| Halogenated Pyrimidine | Various Amines, Base | Nucleophilic aromatic substitution of a halide (e.g., chloro) by an amine. | Substituted Aminopyrimidines | mdpi.comnih.gov |

| Substituted Pyrimidine | Tf₂O, Pyrrolidine, Labeled Amidine | Deconstruction of the pyrimidine ring to a vinamidinium salt, followed by reconstruction with an isotopically labeled amidine. | Isotopically Labeled Aminopyrimidines | acs.org |

| Activated Skipped Diynes | Amidines | A domino reaction involving two consecutive aza-Michael additions followed by aromatization. | Fully Substituted Pyrimidines | nih.gov |

Process Intensification and Scalable Synthesis Considerations

For the industrial production of fine chemicals and pharmaceutical intermediates, process intensification and scalability are paramount. The ideal synthetic route is characterized by a minimal number of steps, use of low-cost and readily available starting materials, operational safety, and simple purification procedures. Multi-step syntheses, which are common in laboratory-scale preparations, often suffer from high costs and complex operations, making them unsuitable for large-scale manufacturing google.com.

In the synthesis of 5-bromo-2-substituted pyrimidines, traditional methods can rely on expensive and difficult-to-prepare intermediates, such as 5-bromo-2-iodopyrimidine google.com. Furthermore, some synthetic methods employ hazardous reagents like dimethylzinc or trimethylaluminum, which are pyrophoric and pose significant safety risks, thereby hindering their application on an industrial scale google.com.

A significant advancement in process intensification for this class of compounds is the development of one-step synthetic methods. For instance, a patented process describes the direct synthesis of 5-bromo-2-substituted pyrimidine compounds from the reaction of 2-bromomalonaldehyde with various amidine compounds google.com. This approach offers several advantages for scalable production:

Cost-Effectiveness: It utilizes inexpensive and commercially available starting materials.

Efficiency: The synthesis is accomplished in a single step, which simplifies the manufacturing process and reduces production time.

Safety: The method avoids the use of pyrophoric or highly hazardous reagents.

Simplicity: The operational and work-up procedures are straightforward, facilitating large-scale application.

This one-step reaction, often carried out in a protic acid solvent like acetic acid which can also act as a catalyst, represents a more efficient and economical pathway for the production of key 5-bromopyrimidine building blocks, making it well-suited for industrial applications in the pharmaceutical and chemical sectors google.com.

Reactivity and Mechanistic Pathways of 5 Bromo 4 Iodopyrimidin 2 Amine

Halogen Selectivity in Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of the synthetic utility of 5-Bromo-4-iodopyrimidin-2-amine. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This allows for sequential, site-selective functionalization of the pyrimidine (B1678525) ring.

Palladium-Catalyzed Carbon-Carbon (C–C) Bond Formations (e.g., Suzuki, Sonogashira)

The selective reactivity of the iodine at the C4 position is prominently exploited in palladium-catalyzed carbon-carbon bond-forming reactions. researchgate.net

The Suzuki coupling , which forms a new carbon-carbon single bond between an organohalide and an organoboron compound, is a widely used transformation. wikipedia.org In the case of 5-Bromo-4-iodopyrimidin-2-amine, the reaction with a boronic acid will preferentially occur at the C4 position, leaving the bromine at the C5 position intact for subsequent transformations. nih.govworktribe.com This allows for the introduction of various aryl or vinyl substituents at the C4 position.

Similarly, the Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, also demonstrates high selectivity for the C4-iodo position. researchgate.netorganic-chemistry.orgresearchgate.net This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, enabling the introduction of alkynyl moieties onto the pyrimidine ring. organic-chemistry.orgscirp.org

Table 1: Examples of Palladium-Catalyzed C-C Bond Formations

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-5-bromopyrimidin-2-amine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | 4-Alkynyl-5-bromopyrimidin-2-amine |

Palladium-Catalyzed Carbon-Nitrogen (C–N) Bond Formations with Amines

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of arylamines. nih.govnih.gov When 5-Bromo-4-iodopyrimidin-2-amine is subjected to these conditions, the amination reaction will selectively take place at the C4-iodo position. nih.govnih.gov This allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of 4-amino-5-bromopyrimidin-2-amine derivatives. nih.govbeilstein-journals.orgrsc.org

Differential Reactivity Between Bromine and Iodine Substituents

The difference in reactivity between the iodine and bromine substituents is the key to the strategic use of 5-Bromo-4-iodopyrimidin-2-amine. The order of reactivity in palladium-catalyzed cross-coupling reactions is generally I > Br. This predictable selectivity allows for a stepwise functionalization approach. First, a coupling reaction is performed at the more reactive C4-iodo position. The resulting product, which still contains the C5-bromo substituent, can then undergo a second, different coupling reaction at the C5 position under more forcing conditions or with a different catalyst system. This stepwise approach provides access to a wide variety of polysubstituted pyrimidines. nih.gov

Nucleophilic Reactivity of the Amino Group

The amino group at the C2 position of the pyrimidine ring is nucleophilic and can participate in a variety of reactions. It can be acylated, alkylated, or undergo condensation reactions with electrophiles. The nucleophilicity of the amino group can be influenced by the electronic effects of the halogen substituents on the pyrimidine ring. However, in many synthetic applications, the primary focus is on the reactivity of the halogen atoms, and the amino group is often protected or its reactivity is managed to avoid undesired side reactions. uni-muenchen.dequizlet.com For instance, it can react with sulfonyl chlorides or acid chlorides in nucleophilic substitution reactions to form sulfonamides or amides, respectively. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring in 5-Bromo-4-iodopyrimidin-2-amine is electron-deficient due to the presence of the two nitrogen atoms. This generally makes it less susceptible to electrophilic aromatic substitution. youtube.com However, the amino group at the C2 position is an activating group and can direct electrophiles to certain positions.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the halogen atoms are the primary sites for metal-catalyzed cross-coupling, they can also be displaced by strong nucleophiles under certain conditions. The relative ease of displacement would typically follow the order I > Br. The presence of the electron-withdrawing nitro group can further activate the ring towards nucleophilic attack. chemrxiv.orgresearchgate.net

Strategic Derivatization for Complex Molecular Assembly

The predictable and differential reactivity of the functional groups in 5-Bromo-4-iodopyrimidin-2-amine makes it a highly valuable and versatile building block for the synthesis of complex molecules. google.com By carefully choosing reaction conditions and reagents, chemists can selectively modify the C4 and C5 positions, as well as the C2-amino group. This allows for the construction of highly functionalized pyrimidine scaffolds, which are common cores in many biologically active compounds and pharmaceutical drugs. researchgate.netrsc.org The ability to introduce different substituents in a controlled manner is crucial for developing structure-activity relationships in drug discovery programs. nih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Iodopyrimidin 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For 5-Bromo-4-iodopyrimidin-2-amine, both one-dimensional and two-dimensional NMR techniques are essential for a complete assignment of its proton and carbon signals.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 5-Bromo-4-iodopyrimidin-2-amine is expected to be relatively simple. It would likely feature a singlet for the lone aromatic proton on the pyrimidine (B1678525) ring (H-6). Additionally, a broad singlet corresponding to the two protons of the primary amine (-NH₂) group would be observed. The exact chemical shift of these protons can be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum is predicted to show four distinct signals, one for each carbon atom in the pyrimidine ring. The chemical shifts are heavily influenced by the attached substituents (amino, bromo, and iodo). The carbon atom bonded to the amino group (C-2) would appear in a characteristic downfield region, while the carbons attached to the halogens (C-4 and C-5) would also have distinct chemical shifts. The remaining carbon (C-6) would be identified by its direct attachment to a proton. Based on data from similar structures, predicted chemical shifts can be estimated. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-4-iodopyrimidin-2-amine Predicted values are based on general principles and data from analogous compounds.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~163 |

| C4 | - | ~85 |

| C5 | - | ~110 |

| C6 | ~8.2 (s, 1H) | ~160 |

To unambiguously assign all signals and confirm the structure, 2D NMR experiments are invaluable. bas.bg

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, it would primarily confirm the absence of coupling for the H-6 proton, as there are no adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. It would definitively link the ¹H signal of H-6 to the ¹³C signal of C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary (non-protonated) carbons. The H-6 proton would show correlations to C-2, C-4, and C-5. The amine protons could also show correlations to C-2, helping to confirm the assignment of the carbon bearing the amino group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about spatial proximity. A NOESY experiment could show a correlation between the amine protons and the H-6 proton, confirming their relative positions on the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

The mass spectrum of 5-Bromo-4-iodopyrimidin-2-amine would exhibit a characteristic molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet of nearly equal intensity (M⁺ and M+2), which is a clear indicator of a monobrominated compound. miamioh.edu The high mass of iodine (¹²⁷I) would result in a molecular ion at a high m/z value.

Common fragmentation pathways for halogenated aromatic amines would involve the loss of the halogen atoms (Br or I) or other small neutral molecules. researchgate.netmiamioh.edu

Table 2: Predicted Mass Spectrometry Data for 5-Bromo-4-iodopyrimidin-2-amine Molecular Formula: C₄H₃BrIN₃, Molecular Weight: 311.89 g/mol

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| ~312 / 314 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |

| ~233 / 235 | [M - Br]⁺ | Loss of a bromine radical. |

| ~185 | [M - I]⁺ | Loss of an iodine radical. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analyses

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. For 5-Bromo-4-iodopyrimidin-2-amine, the primary amine group is the most prominent feature. It is expected to show two distinct N-H stretching bands (asymmetric and symmetric) in the region of 3200-3500 cm⁻¹. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration should appear around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration of aromatic amines is typically strong and found between 1250-1335 cm⁻¹. orgchemboulder.com The C-Br and C-I stretching vibrations occur at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrimidine ring vibrations would be Raman active.

Table 3: Predicted Infrared Absorption Bands for 5-Bromo-4-iodopyrimidin-2-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| ~1550 | C=C and C=N Ring Stretch | Pyrimidine Ring |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 780 - 820 | N-H Wag | Primary Amine (-NH₂) |

| < 700 | C-Br Stretch | Bromo-substituent |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 4: Crystal Data for the Analogous Compound 5-Bromo-2-chloropyrimidin-4-amine nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃BrClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0297 (1) |

| b (Å) | 8.1542 (2) |

| c (Å) | 13.4163 (3) |

| β (°) | 90.491 (2) |

| V (ų) | 659.62 (2) |

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, UPLC)

Coupled chromatographic-spectroscopic techniques are powerful tools for the separation, identification, and quantification of compounds in complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is ideal for analyzing 5-Bromo-4-iodopyrimidin-2-amine. LC separates the compound from impurities, and the coupled mass spectrometer provides immediate confirmation of its molecular weight and the characteristic bromine isotope pattern. nih.gov This is particularly useful for monitoring chemical reactions or assessing sample purity.

UPLC (Ultra-Performance Liquid Chromatography): UPLC is a high-resolution version of HPLC that uses smaller stationary phase particles, providing faster and more efficient separations. researchgate.net A UPLC method could be developed for the rapid purity assessment and quantification of 5-Bromo-4-iodopyrimidin-2-amine, which is valuable in synthetic chemistry and quality control settings. researchgate.netbldpharm.com

Compound Index

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Bromo-4-iodopyrimidin-2-amine |

| 5-Bromo-2-iodopyrimidine |

| 5-Bromo-2-chloropyrimidin-4-amine |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine |

| 5-Bromopyrimidine |

| 2-Amino-5-bromopyridine |

| 5-Bromo-4-iodopyridin-3-amine |

| 3-Bromo-5-iodopyridin-4-amine |

| 4-Bromo-5-iodopyridin-2-amine |

| 5-iodo-2-aminoindan |

| 4-iodo-2-aminoindan |

| 2-aminoindan |

| 4-bromo-2,5-dimethoxyamphetamine (DOB) |

| 2,5-dimethoxyamphetamine (DMA) |

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Iodopyrimidin 2 Amine

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

The foundational step in any computational study is the optimization of the molecule's geometry. Using DFT methods, researchers can predict the most stable three-dimensional arrangement of atoms, calculating key parameters such as bond lengths and bond angles. This provides a precise model of the molecule's structure at the quantum level. Following optimization, the electronic structure, including the distribution of electrons in various molecular orbitals, can be determined.

Quantum Chemical Descriptors: HOMO-LUMO Energy Gaps and Global Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated to further quantify the molecule's reactive nature.

Charge Distribution Analysis: Mulliken and Atomic Polarizability Tensor (APT) Charges

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis and Atomic Polarizability Tensor (APT) charge analysis assign partial charges to each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule, offering clues about its reaction mechanisms.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For 5-Bromo-4-iodopyrimidin-2-amine, an MEP map would clearly illustrate the electron-rich and electron-poor areas, highlighting the influence of the bromine, iodine, and amine substituents on the pyrimidine (B1678525) ring's reactivity.

Theoretical Vibrational Spectroscopy and Correlation with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By correlating theoretical spectra with experimental data, researchers can confidently assign specific vibrational modes to the stretching and bending of bonds within the molecule. This synergy between theory and experiment is a powerful tool for structural confirmation.

While the methodologies for such a comprehensive analysis are well-established, their application to 5-Bromo-4-iodopyrimidin-2-amine has not been reported in accessible scientific literature. The completion of such a study would be a valuable contribution to the field, providing a foundational understanding of this intriguing halogenated pyrimidine and paving the way for its further exploration and potential application. Until such research is undertaken and published, the detailed computational profile of 5-Bromo-4-iodopyrimidin-2-amine remains an open question for theoretical chemists.

Role of 5 Bromo 4 Iodopyrimidin 2 Amine As a Versatile Building Block in Organic Synthesis

Precursor for Advanced Pharmaceutical Intermediates

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the central scaffold of numerous therapeutic agents, including antiviral and anticancer drugs. growingscience.comnih.govajpp.innih.gov The unique architecture of 5-Bromo-4-iodopyrimidin-2-amine makes it an exceptionally valuable precursor for the synthesis of advanced pharmaceutical intermediates, enabling the creation of diverse and complex drug candidates.

The key to its utility lies in the ability to perform sequential cross-coupling reactions. The more labile iodine atom at the C4 position can be selectively targeted first. For instance, a Sonogashira coupling can introduce an alkyne moiety, or a Suzuki coupling can append an aryl or heteroaryl group. organic-chemistry.orglibretexts.orgyoutube.com Following this initial modification, the less reactive bromine atom at the C5 position becomes the handle for a second, different transformation, such as a Buchwald-Hartwig amination to install a substituted amine. nih.govwikipedia.org This stepwise approach allows for the precise and controlled assembly of highly functionalized pyrimidines, which are often key intermediates in the synthesis of targeted therapies like kinase inhibitors. acs.org

The 2-amino group provides an additional site for modification and a crucial hydrogen bond donor for molecular recognition at the target protein. This built-in functionality, combined with the dual-halogen setup, provides a powerful platform for generating libraries of complex molecules for drug discovery programs. acs.org

Table 1: Potential Pharmaceutical Scaffolds from 5-Bromo-4-iodopyrimidin-2-amine

| Reaction Sequence | Reagents & Conditions | Resulting Scaffold | Potential Therapeutic Area |

| 1. Sonogashira Coupling (at C4) 2. Buchwald-Hartwig Amination (at C5) | 1. Terminal Alkyne, Pd/Cu catalyst, Base organic-chemistry.orgwikipedia.org 2. Amine, Pd catalyst, Base nih.govresearchgate.net | 4-Alkynyl-5-amino-pyrimidin-2-amine | Kinase Inhibitors, Antivirals |

| 1. Suzuki Coupling (at C4) 2. Suzuki Coupling (at C5) | 1. Boronic Acid, Pd catalyst, Base libretexts.orgyoutube.com 2. Different Boronic Acid, Pd catalyst, Base | 4,5-Diaryl-pyrimidin-2-amine | Anticancer, Anti-inflammatory |

| 1. Suzuki Coupling (at C4) 2. Nucleophilic Aromatic Substitution | 1. Boronic Acid, Pd catalyst, Base libretexts.orgrsc.org 2. Nucleophile (e.g., Alkoxide, Thiolate) | 4-Aryl-5-substituted-pyrimidin-2-amine | Various |

Key Scaffold in Agrochemical Development

The pyrimidine framework is not only prevalent in pharmaceuticals but also a key component in a wide range of modern agrochemicals, including fungicides, herbicides, and insecticides. google.comgoogle.commdpi.com Pyrimidine derivatives are valued for their high efficacy, often at low application rates, and their tunable biological activity. patsnap.com

5-Bromo-4-iodopyrimidin-2-amine serves as an ideal starting material for creating novel agrochemical candidates. The same principles of selective functionalization used in drug discovery apply here. For example, a Suzuki coupling at the C4 position can introduce a tailored aryl group, a common feature in many pesticides, followed by a different modification at the C5 position to fine-tune the compound's spectrum of activity and physicochemical properties, such as soil mobility and persistence. The development of new insecticides, like mesoionic pyrimidinone compounds, highlights the industry's continuous search for novel pyrimidine-based structures to overcome resistance and improve environmental profiles. patsnap.com The ability to rapidly generate a diverse library of 4,5-disubstituted 2-aminopyrimidines from a single, versatile precursor is a significant advantage in the competitive field of agrochemical research.

Integration into Functional Materials and Advanced Organic Electronic Systems

The development of new organic materials for electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with precisely controlled electronic properties. Highly conjugated systems based on aromatic and heteroaromatic rings are fundamental to these technologies.

5-Bromo-4-iodopyrimidin-2-amine is a prime candidate for the synthesis of such functional materials. The pyrimidine ring itself is an electron-deficient system, and its properties can be systematically tuned through the sequential introduction of electron-donating or electron-withdrawing groups at the C4 and C5 positions. The Sonogashira coupling, for instance, can be used to extend the π-system by adding acetylenic linkers, which is a common strategy for creating organic electronic materials. organic-chemistry.orgwikipedia.org

By first reacting at the iodo position and then at the bromo position, chemists can construct well-defined, non-symmetrical molecules. This precise control over the molecular architecture is critical for tuning the HOMO/LUMO energy levels, which in turn dictates the material's optical and electronic properties, such as the color of emission or the efficiency of charge transport. The amino group at the C2 position also offers a site for further modification or can influence the intermolecular packing in the solid state through hydrogen bonding.

Synthesis of Polyfunctional Pyrimidine Derivatives with Tunable Properties

The core utility of 5-Bromo-4-iodopyrimidin-2-amine is its role as a platform for creating polyfunctional pyrimidine derivatives with tailored properties. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds towards palladium-catalyzed cross-coupling is the key enabler of this strategy. nih.gov The C-I bond will typically undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the C-Br bond. rsc.org

This reactivity differential allows for a highly regioselective, one-pot, or stepwise functionalization. A typical synthetic sequence involves an initial coupling reaction at the C4-iodo position, such as a Suzuki, Heck, or Sonogashira reaction. After the first substituent is installed, the now less-reactive C5-bromo position can be targeted in a second coupling reaction, often by changing the catalyst, ligand, or reaction conditions to be more forcing. nih.gov This second step can introduce a different aryl, alkyl, amine, or alkyne group, leading to a 2,4,5-trisubstituted pyrimidine with three distinct points of diversity.

This powerful synthetic strategy provides access to a vast chemical space from a single starting material, allowing for the fine-tuning of steric and electronic properties for applications ranging from medicinal chemistry to materials science. growingscience.com

Table 2: Selective Cross-Coupling Reactions for Polyfunctional Pyrimidine Synthesis

| Reaction Type | Position Targeted | Typical Conditions | Introduced Functionality |

| Suzuki Coupling libretexts.orgyoutube.com | C4 (Iodine) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), mild conditions | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling organic-chemistry.orgwikipedia.org | C4 (Iodine) | Pd/Cu catalyst, Amine base, room temperature | Alkyne |

| Heck Coupling | C4 (Iodine) | Pd catalyst, Base, Alkene | Alkene |

| Buchwald-Hartwig Amination nih.govwikipedia.org | C5 (Bromine) | Pd catalyst with specialized ligand (e.g., BINAP), Strong base (e.g., NaOtBu), higher temperature | Primary/Secondary Amine |

| Suzuki Coupling libretexts.orgyoutube.com | C5 (Bromine) | More active Pd catalyst/ligand system, stronger conditions | Aryl, Heteroaryl, Vinyl |

Applications in Heterogeneous and Homogeneous Catalyst Design

The design of catalysts, particularly in homogeneous catalysis, often relies on organic ligands that coordinate to a metal center and precisely control its reactivity and selectivity. Pyrimidine-containing molecules are attractive candidates for ligand design due to the presence of nitrogen atoms that can act as donor sites. nih.govrsc.org

5-Bromo-4-iodopyrimidin-2-amine can serve as a foundational scaffold for novel ligands. The 2-amino group and the N1 nitrogen of the pyrimidine ring can form a stable five-membered chelate ring with a metal center. The real versatility, however, comes from the ability to introduce additional donor functionalities at the C4 and C5 positions via the cross-coupling reactions described previously. For example, phosphine (B1218219) groups, which are ubiquitous in catalysis, can be installed by coupling with diarylphosphine-substituted boronic acids or alkynes. This would result in bidentate (N,P) or potentially tridentate (N,N,P) ligands.

By carefully choosing the linking groups and the phosphine substituents, the steric and electronic environment around the metal center can be systematically tuned. Furthermore, these tailored ligands can be anchored to solid supports, such as polymers or silica, via one of the functionalization handles, allowing for the creation of heterogeneous catalysts that combine the high selectivity of homogeneous systems with the ease of separation and recycling of heterogeneous ones. nih.gov

Future Research Directions and Perspectives in 5 Bromo 4 Iodopyrimidin 2 Amine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize safety, efficiency, and environmental responsibility. Future research on 5-Bromo-4-iodopyrimidin-2-amine should focus on developing synthetic routes that align with these principles. Traditional multi-step syntheses often involve hazardous reagents, stoichiometric waste, and energy-intensive purifications.

Future methodologies could include:

Mechanochemistry: Solvent-free or low-solvent synthesis using techniques like manual grinding or ball milling can significantly reduce waste and energy consumption. researchgate.net This approach has been successfully applied to the synthesis of other nitrogen-containing heterocycles and represents a promising avenue for the halogenation and subsequent modification of pyrimidine (B1678525) scaffolds. researchgate.net

One-Pot Syntheses: Designing reaction cascades where sequential bromination and iodination of a 2-aminopyrimidine (B69317) precursor occur in a single reaction vessel would improve atom economy and reduce the need for intermediate isolation and purification steps.

Greener Reagents and Solvents: Research into replacing hazardous reagents with more benign alternatives is crucial. For instance, exploring enzymatic halogenation or using recyclable iodination agents could minimize environmental impact. researchgate.net Similarly, replacing traditional chlorinated solvents with safer alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether is a key goal.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Synthesis | Future Green Synthesis |

|---|---|---|

| Solvent Use | Often uses chlorinated solvents (e.g., CHCl₃, CCl₄) | Solvent-free (mechanochemistry) or green solvents (e.g., water, ethanol, 2-MeTHF) |

| Energy | Requires heating for reflux over extended periods | Energy-efficient methods (e.g., vortex mixing, grinding) researchgate.net |

| Atom Economy | May involve protecting groups and produce stoichiometric byproducts | One-pot procedures to maximize incorporation of starting materials into the final product |

| Reagents | Use of hazardous brominating/iodinating agents | Exploration of recyclable reagents or enzymatic processes |

| Waste | Significant solvent and reagent waste | Minimized waste streams |

Exploration of Novel Reactivity Patterns and Non-Traditional Catalytic Systems

The primary value of 5-Bromo-4-iodopyrimidin-2-amine lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more labile and reactive in palladium-catalyzed cross-coupling reactions than the more stable C-Br bond. This reactivity difference allows for a programmed, stepwise approach to molecular diversification.

Future research should systematically explore:

Selective Cross-Coupling: While palladium catalysis is well-established, there is a need to develop highly selective non-traditional catalytic systems, perhaps using earth-abundant metals like nickel or copper, to fine-tune the reactivity. This would enable sequential Suzuki, Sonogashira, Buchwald-Hartwig, or Stille reactions, first at the C4-I position and subsequently at the C5-Br position.

Photoredox Catalysis: Light-mediated reactions could unlock novel reactivity patterns not accessible through traditional thermal methods, potentially allowing for transformations under milder conditions and with unique selectivity.

Table 2: Potential for Selective Cross-Coupling Reactions

| Position | Bond | Relative Reactivity | Potential Coupling Reactions |

|---|---|---|---|

| C4 | C-I | Higher | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille |

| C5 | C-Br | Lower | Suzuki, Sonogashira, Heck, Buchwald-Hartwig (under more forcing conditions) |

Advanced Applications in Target-Oriented Synthesis and Combinatorial Chemistry

The di-halogenated pyrimidine core is an ideal scaffold for combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds for screening. slideshare.net By leveraging the orthogonal reactivity of the iodo and bromo groups, vast chemical space can be explored efficiently.

A futuristic application involves a two-dimensional combinatorial synthesis:

First Dimension (C4 Position): A Suzuki coupling reaction is performed between 5-Bromo-4-iodopyrimidin-2-amine and a diverse set of 100 different boronic acids. This creates a library of 100 unique 5-bromo-4-aryl/heteroaryl-pyrimidin-2-amines.

Second Dimension (C5 Position): Each of the 100 intermediates is then subjected to a Sonogashira coupling with a library of 50 different terminal alkynes.

This strategy would generate a final library of 100 x 50 = 5,000 distinct, highly decorated pyrimidine derivatives. Such libraries are invaluable for identifying lead compounds in drug discovery. researchgate.net The pyrimidine core itself is a well-known pharmacophore present in numerous approved drugs, and derivatives have shown promise as inhibitors of key cancer targets like ULK1 and PLK4. nih.govnih.gov

Table 3: Hypothetical Combinatorial Library Synthesis

| Step | Reaction Type | Position | Building Block Library | Number of Intermediates/Products |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C4-I | 100 Boronic Acids | 100 |

| 2 | Sonogashira Coupling | C5-Br | 50 Terminal Alkynes | 5,000 |

| 3 | (Optional) Amine Modification | N-H | 20 Acyl Chlorides | 100,000 |

Synergistic Integration of Computational and Experimental Approaches for Rational Design

Modern drug discovery and materials science rely heavily on the synergy between computational modeling and experimental validation. For 5-Bromo-4-iodopyrimidin-2-amine, this integration can rationalize reaction outcomes and guide the design of derivatives with desired properties.

Key areas for integration include:

Predicting Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of catalytic cycles. This can predict which catalyst-ligand combination will provide the highest selectivity for reaction at the C-I versus the C-B bond, saving significant experimental time and resources. rsc.org

Structure-Based Drug Design: If the biological target is a protein with a known 3D structure, computational docking can be used to predict the binding affinity of a virtual library of 5-Bromo-4-iodopyrimidin-2-amine derivatives. nih.govnih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active, a strategy successfully used in developing kinase inhibitors. nih.govnih.gov

Table 4: Role of Computational Chemistry in the Discovery Pipeline

| Discovery Stage | Computational Tool | Purpose | Experimental Validation |

|---|---|---|---|

| Synthesis Planning | DFT Calculations | Predict bond reactivity and catalyst selectivity. rsc.org | Perform small-scale reactions to confirm predicted selectivity and yield. |

| Lead Discovery | Virtual Screening / Docking | Screen thousands of virtual derivatives against a protein target to identify potential binders. nih.gov | Synthesize and test the top-scoring virtual hits in biochemical assays. |

| Lead Optimization | Molecular Dynamics (MD) Simulations | Analyze the stability of the ligand-protein complex and guide structural modifications to improve binding. | Synthesize and test new derivatives to confirm improved potency and properties. |

High-Throughput Synthesis and Screening Strategies for Derivative Discovery

To fully realize the potential of the vast chemical libraries derived from 5-Bromo-4-iodopyrimidin-2-amine, high-throughput synthesis and screening (HTS) techniques are essential. These automated and parallelized methods allow for the rapid production and evaluation of thousands of compounds.

Future strategies should incorporate:

Parallel Synthesis: Using automated liquid handlers and multi-well reaction blocks, the combinatorial syntheses described previously can be performed in a parallel fashion, dramatically accelerating the creation of the compound library. nih.gov

High-Throughput Screening (HTS): The resulting libraries can be screened against various biological targets using HTS formats. For example, to find novel anti-cancer agents, the library could be tested against a panel of 60 different human tumor cell lines to assess growth inhibition. nih.gov For antimicrobial discovery, lawn-based assays on agar (B569324) plates can efficiently screen for compounds that create a zone of inhibition. nih.gov

Table 5: High-Throughput Screening (HTS) Strategies for Derivative Libraries

| Screening Goal | HTS Method | Throughput | Example Application |

|---|---|---|---|

| Enzyme Inhibition | Fluorescence/Luminescence-based biochemical assays | 10,000-100,000 compounds/day | Identifying kinase inhibitors (e.g., PLK4, ULK1) nih.govnih.gov |

| Antiproliferative Activity | Cell viability assays (e.g., MTT, CellTiter-Glo) | 5,000-50,000 compounds/day | Screening against cancer cell lines (e.g., NCI-60 panel) nih.gov |

| Antimicrobial Activity | Agar-based lawn assays or broth microdilution | 1,000-10,000 compounds/day | Discovering new antibacterial or antifungal agents nih.gov |

| Receptor Binding | Radioligand binding assays or FRET/BRET | 10,000-50,000 compounds/day | Identifying GPCR modulators |

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-4-iodopyrimidin-2-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation of pyrimidine precursors. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in acetic acid under reflux, while bromination at the 5-position may employ N-bromosuccinimide (NBS) in DMF at 0–5°C . Purity optimization requires post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity ≥97% is achievable, as validated by HPLC with UV detection at 254 nm .

Q. How should researchers characterize the molecular structure of 5-Bromo-4-iodopyrimidin-2-amine?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for pyrimidine ring) .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve planar pyrimidine rings (r.m.s. deviation <0.01 Å) and intermolecular hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 329.85 for CHBrIN) .

Q. What solvent systems are suitable for handling 5-Bromo-4-iodopyrimidin-2-amine in experimental workflows?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For reactions, use DMF or THF at 50–60°C. For storage, dissolve in anhydrous DMSO (1–5 mM) under inert gas (N/Ar) to prevent decomposition . Solubility profiles should be confirmed via UV-Vis spectroscopy at λ ~270 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and bromo substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The 4-iodo group is more reactive than bromo in Suzuki-Miyaura couplings due to lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Br: ~276 kJ/mol). Design experiments using Pd(PPh) (5 mol%) and arylboronic acids in THF/NaCO (aq) at 80°C. Monitor regioselectivity via F NMR if fluorinated partners are used . Competitive experiments with 5-Bromo-4-chloropyrimidin-2-amine (control) can isolate electronic vs. steric contributions .

Q. What crystallization conditions yield high-quality single crystals for X-ray analysis?

Methodological Answer: Slow evaporation from ethanol/water (7:3 v/v) at 4°C produces needle-like crystals. Optimize by adding 1–2 drops of triethylamine to enhance hydrogen-bonding networks (N–H⋯N and C–H⋯Br interactions). Crystal parameters: Monoclinic space group P2/c, Z = 4, with unit cell dimensions a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, β = 95.3° . For halogen-rich analogs, consider low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyrimidines?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use MTT assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) with 5-Bromo-4-iodopyrimidin-2-amine concentrations 1–100 μM.

- Compare with structurally similar controls (e.g., 5-Bromo-4-methoxypyrimidin-2-amine) to isolate halogen effects .

- Validate target engagement via SPR or ITC to measure binding affinities (K) to enzymes like kinases .

Q. What computational methods predict the tautomeric stability of 5-Bromo-4-iodopyrimidin-2-amine?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate tautomer energies. The 2-amine tautomer is typically more stable than 4-imine by ~5–10 kcal/mol due to resonance stabilization. Solvent effects (PCM model for DMSO) further stabilize the amine form. Compare with experimental H NMR shifts (e.g., NH protons at δ 6.8–7.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.